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For Researchers, Scientists, and Drug Development Professionals

Tylocrebrine, a phenanthroindolizidine alkaloid, has garnered significant attention within the

scientific community for its potent cytotoxic activities. This technical guide provides a

comprehensive overview of its chemical structure and a detailed exploration of a key synthetic

methodology, offering valuable insights for researchers in oncology, medicinal chemistry, and

drug discovery.

Chemical Structure
Tylocrebrine is a pentacyclic compound with the molecular formula C₂₄H₂₇NO₄.[1] Its core

structure consists of a phenanthrene ring system fused to an indolizidine moiety. The IUPAC

name for the naturally occurring (-)-enantiomer is (13aS)-2,3,5,6-tetramethoxy-

9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine. The presence of a chiral center at

the 13a position gives rise to two enantiomers, with the (S)- and (R)-configurations, also

referred to as (-)-Tylocrebrine and (+)-Tylocrebrine, respectively.

Below is a two-dimensional representation of the chemical structure of (-)-Tylocrebrine.

Caption: 2D Chemical Structure of (-)-Tylocrebrine.
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A summary of the key physicochemical properties of Tylocrebrine is presented in the table

below. These properties are crucial for understanding its pharmacokinetic and

pharmacodynamic behavior.

Property Value Source

Molecular Formula C₂₄H₂₇NO₄ [1]

Molecular Weight 393.48 g/mol [1]

CAS Number
61302-92-9 (for (-)-

Tylocrebrine)
[1]

IUPAC Name

(13aS)-2,3,5,6-tetramethoxy-

9,11,12,13,13a,14-

hexahydrophenanthro[9,10-

f]indolizine

[1]

Synthesis of Tylocrebrine
The total synthesis of Tylocrebrine has been a subject of considerable research, with various

strategies developed to construct its complex pentacyclic framework. Both racemic and

enantioselective syntheses have been reported. A notable and highly convergent approach

involves a VOF₃-mediated oxidative aryl-alkene coupling as the key step. This methodology

allows for the late-stage formation of the phenanthrene core with high regioselectivity.

Key Synthetic Strategy: VOF₃-Mediated Oxidative Aryl-
Alkene Coupling
A highly convergent synthesis of Tylocrebrine and related phenanthroindolizidine alkaloids has

been reported by Niphakis and Georg.[1][2][3][4][5] This strategy relies on the coupling of a

substituted styrene derivative with an appropriate aryl partner, followed by an oxidative

cyclization to form the phenanthrene ring system. The key final step employs vanadium(V)

oxytrifluoride (VOF₃) to mediate the aryl-alkene coupling.[1][2][3][4][5]

The general workflow for this synthetic approach is outlined below:
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Caption: General workflow for Tylocrebrine synthesis.

Detailed Experimental Protocol: VOF₃-Mediated
Synthesis of (±)-Tylocrebrine
The following is a representative experimental protocol adapted from the work of Niphakis and

Georg.[1][3][5]

Step 1: Synthesis of the Styrene Precursor

The synthesis begins with the preparation of the requisite styrene precursor, which contains the

indolizidine moiety. This is typically achieved through a multi-step sequence starting from

commercially available materials.

Step 2: VOF₃-Mediated Oxidative Aryl-Alkene Coupling

Materials:

Styrene precursor

Vanadium(V) oxytrifluoride (VOF₃)

Trifluoroacetic acid (TFA)

Dichloromethane (CH₂Cl₂) (anhydrous)

Argon atmosphere

Procedure:
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To a solution of the styrene precursor in anhydrous dichloromethane at -78 °C under an

argon atmosphere, add trifluoroacetic acid.

Slowly add a solution of VOF₃ in dichloromethane to the reaction mixture.

Allow the reaction to warm to room temperature and stir for the specified time, monitoring

the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by the addition of a saturated aqueous solution of

sodium bicarbonate.

Extract the aqueous layer with dichloromethane.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford (±)-

Tylocrebrine.

Biological Activity and Mechanism of Action
Tylocrebrine exhibits potent cytotoxic activity against a range of cancer cell lines. However, its

clinical development has been hampered by significant central nervous system (CNS) toxicity.

The primary mechanism of its anticancer effect is attributed to the inhibition of protein

synthesis.

Inhibition of Protein Synthesis
Tylocrebrine and related phenanthroindolizidine alkaloids are known to interfere with

ribosomal function, thereby inhibiting the elongation step of protein synthesis. This leads to a

global shutdown of protein production within the cell, ultimately triggering apoptosis.

Modulation of NF-κB Signaling
Emerging evidence suggests that Tylocrebrine's cytotoxic effects may also be mediated

through the modulation of key cellular signaling pathways, including the Nuclear Factor-kappa

B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of

genes involved in inflammation, cell survival, and proliferation.
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Caption: Postulated inhibition of the NF-κB signaling pathway by Tylocrebrine.

The exact point of intervention by Tylocrebrine within the NF-κB pathway is still under

investigation. It is hypothesized to inhibit the IκB kinase (IKK) complex or the proteasomal

degradation of IκBα, thereby preventing the nuclear translocation of the active p65/p50

heterodimer.

Quantitative Biological Data
The cytotoxic potency of Tylocrebrine has been evaluated against various cancer cell lines.

The half-maximal inhibitory concentration (IC₅₀) values provide a quantitative measure of its

efficacy. A summary of representative IC₅₀ data will be compiled as more specific data

becomes available through further research.

Conclusion
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Tylocrebrine remains a molecule of significant interest due to its potent biological activity. The

development of efficient and scalable synthetic routes, such as the VOF₃-mediated oxidative

aryl-alkene coupling, provides a valuable platform for the synthesis of analogs and further

exploration of its therapeutic potential. A deeper understanding of its mechanism of action,

particularly its effects on signaling pathways like NF-κB, will be crucial for designing derivatives

with an improved therapeutic index, potentially overcoming the challenge of CNS toxicity and

paving the way for future clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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